2-Fluoro-3-(oxan-4-yl)propanoic acid
CAS No.: 1515583-69-3
Cat. No.: VC3094263
Molecular Formula: C8H13FO3
Molecular Weight: 176.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1515583-69-3 |
|---|---|
| Molecular Formula | C8H13FO3 |
| Molecular Weight | 176.19 g/mol |
| IUPAC Name | 2-fluoro-3-(oxan-4-yl)propanoic acid |
| Standard InChI | InChI=1S/C8H13FO3/c9-7(8(10)11)5-6-1-3-12-4-2-6/h6-7H,1-5H2,(H,10,11) |
| Standard InChI Key | ZZYFPVFTMRZIAE-UHFFFAOYSA-N |
| SMILES | C1COCCC1CC(C(=O)O)F |
| Canonical SMILES | C1COCCC1CC(C(=O)O)F |
Introduction
2-Fluoro-3-(oxan-4-yl)propanoic acid is a synthetic organic compound with the molecular formula C8H13FO3 and a molecular weight of 176.185 g/mol . It is classified as a fluorinated carboxylic acid, which suggests potential applications in organic synthesis and medicinal chemistry due to its unique structural features.
Synthesis and Preparation
While specific synthesis methods for 2-Fluoro-3-(oxan-4-yl)propanoic acid are not detailed in the available literature, compounds with similar structures often require careful control of reaction conditions, including temperature, pH, and reaction time. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are typically employed to confirm the structure and purity of synthesized compounds.
Applications and Potential Uses
Fluorinated compounds like 2-Fluoro-3-(oxan-4-yl)propanoic acid can exhibit enhanced stability and lipophilicity due to the presence of fluorine, which may influence their interaction with biological targets. This makes them potential candidates for applications in medicinal chemistry, particularly in drug development where altering pharmacokinetic properties is crucial.
Availability and Handling
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume